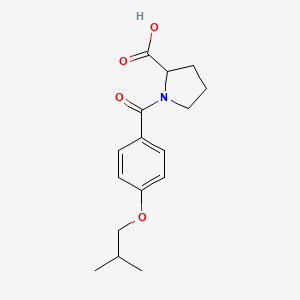

1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid

Overview

Description

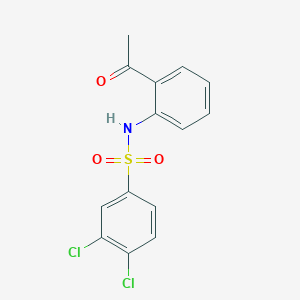

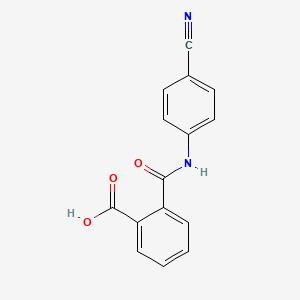

“1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 1-position with a 4-isobutoxybenzoyl group and at the 2-position with a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 4-isobutoxybenzoyl chloride . This could then be reacted with pyrrolidine to form the 1-(4-isobutoxybenzoyl)pyrrolidine intermediate. The final step would be the introduction of the carboxylic acid group at the 2-position of the pyrrolidine ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the benzoyl group, and the isobutoxy group . The benzoyl group would contribute to the compound’s aromaticity, while the isobutoxy group would add bulk and could affect the compound’s solubility and reactivity.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The benzoyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the isobutoxy group could make the compound more hydrophobic, while the carboxylic acid group could allow for hydrogen bonding .Scientific Research Applications

Synthesis and Medicinal Chemistry

1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid and related compounds have been explored extensively in the field of medicinal chemistry for their potential therapeutic properties. A key area of research involves the synthesis and evaluation of these compounds for anti-inflammatory and analgesic activities. Studies have shown that certain derivatives, such as 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid and its analogs, exhibit significant analgesic and anti-inflammatory effects, which are attributed to the structural properties of the benzoyl substituent. These compounds have been the subject of extensive quantitative structure-activity relationship (QSAR) studies, aiming to optimize their pharmacological profiles (Muchowski et al., 1985).

Coordination Chemistry and Material Science

Research in coordination chemistry has utilized derivatives of 1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid to synthesize lanthanide-based coordination polymers. These polymers exhibit interesting photophysical properties due to the coordinated benzoate ligands acting as light-harvesting chromophores. The structural and luminescence properties of these materials make them potential candidates for applications in lighting and display technologies, as well as in the development of luminescent probes and sensors (Sivakumar et al., 2011).

Crystallography and Molecular Interaction Studies

The study of crystal structures and molecular interactions involving 1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid derivatives provides insights into their chemical behavior and potential applications. For instance, the co-crystal structure of benzoic acid and zwitterionic l-proline demonstrates the formation of hydrogen-bonded networks, which are critical for understanding the solubility, stability, and bioavailability of pharmaceutical compounds (Chesna et al., 2017).

Asymmetric Synthesis and Chiral Chemistry

The development of chiral auxiliaries based on 1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid derivatives for the asymmetric synthesis of amino acids is another significant area of research. These chiral auxiliaries enable the stereoselective synthesis of α-amino acids, which are essential building blocks in peptide synthesis and have widespread applications in pharmaceuticals and biotechnology (Belokon’ et al., 2002).

Reactivity and Mechanistic Studies

Characterization studies of amino acid derivatives of benzoyl isothiocyanate, including 1-(benzoylcarbamothioyl)pyrrolidine-2-carboxylic acid, provide valuable information on their reactivity and potential for further chemical transformations. These studies contribute to our understanding of the chemical properties of these compounds and their applications in synthetic chemistry (Odame et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacokinetics, pharmacodynamics, and toxicity. If it’s a synthetic intermediate, research could focus on optimizing its synthesis and exploring its use in the synthesis of other compounds .

properties

IUPAC Name |

1-[4-(2-methylpropoxy)benzoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11(2)10-21-13-7-5-12(6-8-13)15(18)17-9-3-4-14(17)16(19)20/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSRCYTXQZAXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B3122692.png)

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2-((3-chloro-5-trifluoromethyl)pyridyl)-4-piperidine]ketal](/img/structure/B3122752.png)

![1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3122781.png)

![3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122789.png)

![3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122792.png)